REACTION_SMILES
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[Br:10][CH2:11][CH2:12][CH3:13].[C:1]([CH3:2])(=[O:3])[C:4]1=[CH:5][NH:6][CH2:7][CH2:8][CH2:9]1>>[C:1]([CH3:2])(=[O:3])[C:4]1=[CH:5][N:6]([CH2:11][CH2:12][CH3:13])[CH2:7][CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C1=CNCCC1
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Name
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Type
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product
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Smiles
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CCCN1C=C(C(C)=O)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |